3,5-dichloropyrazin-1-ium-1-olate
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Overview
Description
3,5-dichloropyrazin-1-ium-1-olate is a heterocyclic compound with the molecular formula C4H2Cl2N2O. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at positions 2 and 6, and an oxide group at position 4. This compound is of significant interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloropyrazin-1-ium-1-olate typically involves the chlorination of pyrazine followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas in the presence of a catalyst to form 2,6-dichloropyrazine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or trifluoroperacetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloropyrazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of di-N-oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Piperidine, alkyl halides under basic conditions
Major Products Formed
Oxidation: Di-N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
3,5-dichloropyrazin-1-ium-1-olate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a precursor for bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase pathways.
Industry: Used in the production of agrochemicals and materials science for developing new polymers and resins .
Mechanism of Action
The mechanism of action of 3,5-dichloropyrazin-1-ium-1-olate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,6-Dichloropyrimidine: Contains a pyrimidine ring.
2,6-Dichloropyrazine: The parent compound without the oxide group
Uniqueness
3,5-dichloropyrazin-1-ium-1-olate is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .
Properties
Molecular Formula |
C4H2Cl2N2O |
---|---|
Molecular Weight |
164.97 g/mol |
IUPAC Name |
3,5-dichloro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-1-8(9)2-4(6)7-3/h1-2H |
InChI Key |
QSROXGLQWDHTHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=[N+]1[O-])Cl)Cl |
Origin of Product |
United States |
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